molecular formula C12H19N B1423505 2-Methyl-2-phenylpentan-3-amine CAS No. 1341757-90-1

2-Methyl-2-phenylpentan-3-amine

Cat. No.: B1423505
CAS No.: 1341757-90-1
M. Wt: 177.29 g/mol
InChI Key: QAANWISRRVHSLH-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpentan-3-amine is a synthetic compound belonging to the class of phenethylamines. It is known for its stimulant effects and potential therapeutic applications. The compound has gained popularity in recent years due to its unique structure and properties.

Scientific Research Applications

2-Methyl-2-phenylpentan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its effects on biological systems and potential as a biochemical tool.

    Medicine: Investigated for its stimulant effects and potential therapeutic applications in treating conditions like ADHD and narcolepsy.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Safety and Hazards

The safety data for 2-Methyl-2-phenylpentan-3-amine suggests that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methyl-2-phenylpentan-3-amine typically involves the alkylation of benzyl cyanide with 2-bromo-2-methylpentane, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation over a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial processes also focus on minimizing waste and improving safety measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for hydrogenation.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentan-3-amine: A structurally similar compound with different pharmacological properties.

    Phenethylamine: The parent compound of the phenethylamine class, with a simpler structure and different effects.

    Amphetamine: A well-known stimulant with a similar mechanism of action but different chemical structure.

Uniqueness

2-Methyl-2-phenylpentan-3-amine is unique due to its specific structural features, which contribute to its distinct pharmacological profile. Its combination of a phenyl group and a branched alkyl chain provides unique interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methyl-2-phenylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(13)12(2,3)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAANWISRRVHSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341757-90-1
Record name 2-methyl-2-phenylpentan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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